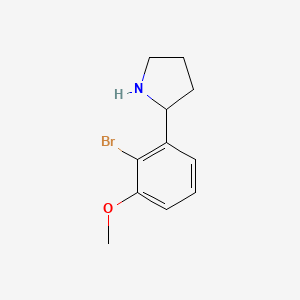

2-(2-Bromo-3-methoxyphenyl)pyrrolidine

Description

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-(2-bromo-3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14BrNO/c1-14-10-6-2-4-8(11(10)12)9-5-3-7-13-9/h2,4,6,9,13H,3,5,7H2,1H3 |

InChI Key |

WDFKZRITUDMOQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1Br)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-Bromo-3-methoxyphenyl)pyrrolidine

The synthesis of this compound generally involves two main stages:

- Preparation of the 2-bromo-3-methoxyphenyl intermediate.

- Coupling or substitution reaction to introduce the pyrrolidine moiety.

Preparation of 2-Bromo-3-methoxyphenyl Precursors

Two primary synthetic routes to prepare 2-bromo-3-methoxyphenyl derivatives are documented:

Bromination of 2-nitro-3-methoxypyridine

- Starting Material: 2-nitro-3-methoxypyridine.

- Reagents: Brominating agent such as hydrogen bromide in an organic acid solvent.

- Conditions: The reaction mixture is heated gradually to 100–140 °C (preferably 120–130 °C) and maintained for 4–7 hours.

- Workup: After reaction completion, solvent is removed under reduced pressure, and the product is isolated by filtration and pH adjustment to 7–8 with alkali, yielding 2-bromo-3-methoxypyridine as a solid.

- Advantages: This method uses readily available starting materials, has a high yield, and is operationally simple and safe.

This method is detailed in patent CN103483247B and highlights the efficient bromination of the methoxypyridine ring to introduce the bromine substituent at the 2-position.

Hydroxypyridine Bromination Followed by Methylation

- Step 1: Preparation of 2-bromo-3-hydroxypyridine by bromination of 3-hydroxypyridine in aqueous sodium hydroxide at low temperatures (-10 to 0 °C), with controlled addition of bromine.

- Step 2: Methylation of the hydroxyl group by reaction with methyl iodide in the presence of sodium in methanol and dimethylformamide (DMF) as a solvent, under reflux conditions.

- Yield: Approximately 70–80%.

- Workup: After methylation, the mixture is extracted with diethyl ether, washed with saturated brine, dried, and purified by distillation.

- Advantages: Mild reaction conditions and relatively short synthetic route.

This two-step method is described in patent CN105017136A and provides a practical approach to synthesize 2-bromo-3-methoxypyridine, a key intermediate for further functionalization.

Coupling with Pyrrolidine to Form this compound

The coupling of the 2-bromo-3-methoxyphenyl intermediate with pyrrolidine is typically achieved by nucleophilic substitution or cross-coupling reactions:

- Nucleophilic Substitution: The bromine atom on the aromatic ring can be displaced by pyrrolidine under suitable conditions, often involving heating with pyrrolidine or its derivatives in a polar aprotic solvent.

- Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination or similar coupling reactions can be employed to attach the pyrrolidine ring to the bromo-substituted aromatic ring with high selectivity and yield.

While specific detailed protocols for this exact coupling step are less commonly disclosed in patents, related literature on pyrrolidine substitution on brominated aromatic rings suggests:

- Use of bases such as potassium carbonate or sodium tert-butoxide.

- Catalysts like Pd(OAc)2 with ligands such as BINAP or Xantphos.

- Solvents like toluene, dioxane, or DMF.

- Reaction temperatures typically ranging from 80 to 120 °C.

Summary of Preparation Method Data and Comparative Analysis

Research Findings and Considerations

- The bromination methods emphasize control of temperature and reagent stoichiometry to maximize selectivity and yield.

- The methylation step must be carefully controlled to avoid over-alkylation or side reactions.

- Coupling reactions with pyrrolidine require optimization of catalyst and base to achieve good conversion without degradation.

- Purification techniques include recrystallization, extraction, and distillation to ensure high purity of intermediates and final product.

- Analytical characterization (NMR, IR, MS) is essential to confirm structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Substitution Reactions: Products include substituted phenylpyrrolidines with different functional groups.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

2-(2-Bromo-3-methoxyphenyl)pyrrolidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyrrolidine ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

2-Bromo-3-methylpyridine

Structural Features :

Key Differences :

- Ring System : Pyridine (aromatic, nitrogen-containing heterocycle) vs. pyrrolidine (saturated amine ring) in the target compound.

- Electronic Effects : Pyridine’s electron-withdrawing nitrogen reduces electron density at the ring, whereas pyrrolidine’s saturated ring provides basicity and conformational flexibility.

- Substituent Position : Both compounds share bromine at the 2-position, but the methyl group in 2-bromo-3-methylpyridine is less polar than the methoxy group in the target compound.

5-Bromo-3-methoxypicolinaldehyde

Structural Features :

- Molecular Formula: C₇H₆BrNO₂ (MW: 224.03 g/mol) .

- Substituents : Bromine at the 5-position, methoxy at the 3-position, and an aldehyde group at the 2-position on a pyridine ring.

Key Differences :

- Functional Groups : The aldehyde group in picolinaldehyde introduces electrophilic reactivity, absent in the target compound.

- Aromatic System : Pyridine vs. phenyl-pyrrolidine, leading to divergent electronic and steric profiles.

2-(4-Bromomethylphenyl)pyridine

Structural Features :

Key Differences :

- Reactivity : The bromomethyl group is a reactive alkyl halide site, whereas the target compound’s bromine is directly attached to the aromatic ring.

- Ring Connectivity: Pyridine-phenyl linkage vs.

Structural and Functional Analysis Table

Research Findings and Implications

- Electronic Effects : Methoxy groups (electron-donating) in the target compound may enhance aromatic ring electron density compared to methyl or bromomethyl groups in analogs, influencing reactivity in cross-coupling reactions .

- Solubility : The pyrrolidine ring likely increases water solubility relative to pyridine-based analogs due to amine protonation .

- Synthetic Utility : Bromine in the target compound positions it for Suzuki-Miyaura couplings, similar to 2-bromo-3-methylpyridine .

Limitations and Data Gaps

- No direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) or synthetic protocols were found in the evidence.

- Pharmacological studies in the evidence focus on unrelated pyrrolidine derivatives (e.g., 1-(1-phenylcyclohexyl)pyrrolidine), limiting biological comparisons .

Q & A

Q. Advanced

- Bromo group : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) and serves as a leaving group in nucleophilic reactions. Its electron-withdrawing nature also stabilizes intermediates .

- Methoxy group : Electron-donating effects increase electron density on the aromatic ring, directing regioselectivity in further substitutions. May hinder certain reactions (e.g., oxidation) due to steric and electronic effects .

- Combined effects : Synergistic interactions can alter solubility, metabolic stability, and binding affinity in biological systems .

What strategies can resolve contradictory data on the compound's biological activity?

Q. Advanced

- Comparative structural analysis : Benchmark activity against analogs (e.g., 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid) to identify substituent-dependent trends .

- Dose-response studies : Systematically vary concentrations to distinguish artifacts from true dose-dependent effects .

- In silico modeling : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and in vivo results .

What safety precautions are necessary when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, especially during synthesis .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can computational chemistry predict the compound's binding affinity to biological targets?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina model interactions with protein active sites (e.g., enzymes or receptors). PubChem’s computed descriptors provide preliminary insights into hydrophobicity and charge distribution .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, identifying key residues for binding .

- QSAR models : Relate structural features (e.g., halogen position) to activity using datasets from analogs .

What are the key solubility and stability considerations for this compound?

Q. Basic

- Solubility : Hydrochloride salt forms (common in pyrrolidine derivatives) improve aqueous solubility for biological assays .

- Storage : Store under inert gas (argon) at –20°C to prevent degradation via hydrolysis or oxidation .

- Light sensitivity : Protect from UV exposure due to the bromoaryl group’s potential photolability .

What are the challenges in achieving enantiomeric purity, and how can they be addressed?

Q. Advanced

- Chiral resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers. Asymmetric catalysis (e.g., Jacobsen’s catalyst) can directly yield enantiopure products .

- Circular dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .

- Crystallization-induced dynamic resolution : Leverage differential solubility of enantiomers in specific solvents .

How do structural modifications (e.g., halogen substitution) affect pharmacokinetic properties?

Q. Advanced

- Bromo vs. fluoro : Bromo increases molecular weight and lipophilicity (affecting membrane permeability), while fluoro enhances metabolic stability via reduced CYP450 interactions .

- Methoxy position : Para-methoxy derivatives show improved bioavailability compared to ortho-substituted analogs due to reduced steric hindrance .

- Pyrrolidine ring modifications : N-methylation can decrease basicity, altering tissue distribution .

What are the documented applications of similar pyrrolidine derivatives in medicinal chemistry?

Q. Basic

- Enzyme inhibition : Analogous compounds act as inhibitors for kinases and proteases, leveraging the pyrrolidine ring’s conformational flexibility .

- Receptor modulation : Fluorinated derivatives (e.g., (R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine) target GPCRs and ion channels .

- Prodrug development : Esterified carboxylate derivatives enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.